ethyl 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate
Description
Ethyl 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate is a synthetic organic compound belonging to the benzochromene family Benzochromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
IUPAC Name |
ethyl 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-3-27-23(25)21-19(15-8-11-16(26-2)12-9-15)20-17-7-5-4-6-14(17)10-13-18(20)28-22(21)24/h4-13,19H,3,24H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNSQPCFJCSULL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)OC)C4=CC=CC=C4C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate typically involves the reaction of naphthalene-2,7-diol with 4-methoxybenzaldehyde and ethyl cyanoacetate in the presence of a base such as piperidine in an ethanolic solution . The reaction proceeds through a series of steps including condensation, cyclization, and esterification to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated products depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-1-(4-chlorophenyl)-1H-benzo[f]chromene-2-carboxylate: Similar structure but with a chlorine substituent instead of a methoxy group.
Ethyl 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate: Contains a hydroxy group instead of a methoxy group.
Uniqueness
Ethyl 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate is unique due to its methoxy substituent, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its lipophilicity, potentially improving its ability to interact with biological membranes and targets.
Biological Activity
Ethyl 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate, a compound belonging to the class of benzochromenes, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₉N₁O₃
- Molecular Weight : 295.35 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.
Mechanisms of Action :
- Apoptosis Induction : The compound activates caspases and alters the expression of Bcl-2 family proteins, promoting programmed cell death.
- Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in cancer cells, inhibiting their proliferation.
Antioxidant Activity
This compound exhibits significant antioxidant properties. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
Research Findings :
- A study demonstrated that the compound reduced oxidative stress markers in vitro, suggesting its potential role in protecting cells from oxidative damage.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
Case Studies :
- In a murine model of inflammation, treatment with this compound resulted in a significant reduction in edema and inflammatory cell infiltration.
Neuroprotective Effects
Research has indicated that this compound may have neuroprotective effects against neurodegenerative diseases.
Mechanisms :
- The compound appears to modulate neuroinflammatory pathways and protect neuronal cells from apoptosis induced by neurotoxic agents.
Antimicrobial Activity
The compound has shown promising results against various microbial strains, including bacteria and fungi.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Q & A
Q. What are the standard synthetic routes for ethyl 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate, and how are reaction conditions optimized?
The compound is synthesized via a one-pot, three-component reaction involving 2-naphthol, substituted benzaldehydes (e.g., 4-methoxybenzaldehyde), and ethyl 2-cyanoacetate, catalyzed by piperidine in ethanol under reflux (5–6 hours). Key parameters include:
- Catalyst choice : Piperidine facilitates cyclization and imine formation.
- Solvent : Ethanol balances solubility and reaction kinetics.
- Temperature : Reflux (~78°C) ensures sufficient energy for ring closure. Purification involves recrystallization from dichloromethane/methanol (1:1), yielding ~80% purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR : H and C NMR confirm the presence of the methoxyphenyl group (δ 3.8 ppm for OCH) and the ethyl ester (δ 1.3–4.3 ppm).
- X-ray crystallography : Reveals a flattened boat conformation of the pyranyl ring and intramolecular N–H⋯O hydrogen bonding, with unit cell parameters a = 13.78 Å, b = 14.65 Å, c = 8.87 Å, and β = 99.55° .
- Mass spectrometry : Molecular ion peak at m/z 345.38 (M) aligns with the molecular formula CHNO .
Q. How does the methoxy substituent on the phenyl ring influence the compound’s electronic and steric properties?
The 4-methoxy group increases electron density via resonance (+M effect), enhancing stability of the chromene core. Steric effects are minimal due to its para position, but the substituent’s orientation affects intermolecular interactions in crystal packing .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR or X-ray data (e.g., unexpected coupling constants or bond angles) are addressed by:
- DFT calculations : Compare experimental vs. computed spectra to validate assignments.
- Variable-temperature NMR : Identify dynamic effects (e.g., ring puckering).
- High-resolution crystallography : Refine anisotropic displacement parameters to resolve disorder .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Frontier molecular orbital (FMO) analysis : HOMO localization on the amino group suggests nucleophilic reactivity (e.g., acylation).
- Electrostatic potential maps : Highlight electrophilic sites (e.g., carbonyl carbon of the ester).
- MD simulations : Model solvent effects on reaction pathways, such as ethanol’s role in stabilizing intermediates .
Q. What experimental designs optimize yield in scaled-up synthesis while minimizing byproducts?
Q. How does the compound’s crystal packing affect its solubility and bioavailability?
The zigzag chains formed via N–H⋯O hydrogen bonds along the c-axis create a rigid lattice, reducing solubility in polar solvents. Bioavailability can be improved via:
- Salt formation : React with HCl to protonate the amino group.
- Co-crystallization : Use succinic acid to disrupt hydrogen-bond networks .
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
